N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-3,3-diphenylpropanamide
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Description
“N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-3,3-diphenylpropanamide” is a derivative of 1H-pyrazolo[3,4-d]pyrimidine . These derivatives have been synthesized to act as inhibitors of the epidermal growth factor receptor (EGFR), which are assessed for their in vitro anti-proliferative activities against cancer cells .
Synthesis Analysis
The synthesis of these derivatives involves the design and creation of new 1H-pyrazolo[3,4-d]pyrimidine derivatives . The exact synthesis process for “this compound” is not specified in the available resources.
Future Directions
The future directions for the research and development of “N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-3,3-diphenylpropanamide” and its derivatives could involve further exploration of their potential as EGFR inhibitors and their anti-proliferative activities against cancer cells . Further studies could also investigate their safety, hazards, and physical and chemical properties.
Mechanism of Action
Target of Action
The primary target of the compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment . The compound’s interaction with CDK2 can inhibit the growth of tumor cells in a selective manner .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This interaction results in significant changes in cell cycle progression . The compound’s inhibitory activity against CDK2/cyclin A2 has been demonstrated in studies, with certain derivatives showing significant inhibitory activity .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This results in the alteration of cell cycle progression, leading to the inhibition of cell proliferation . The compound’s action on the CDK2 pathway can also induce apoptosis within cells .
Result of Action
The compound’s action results in significant cytotoxic activities against certain cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 . The compound also induces apoptosis within cells .
Properties
IUPAC Name |
N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)-3,3-diphenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N5O2/c32-24(16-22(19-10-4-1-5-11-19)20-12-6-2-7-13-20)29-30-18-27-25-23(26(30)33)17-28-31(25)21-14-8-3-9-15-21/h1-15,17-18,22H,16H2,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMVUHKXLHDQTHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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